molecular formula C8H6Br2O2Zn B13904039 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran

2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran

Cat. No.: B13904039
M. Wt: 359.3 g/mol
InChI Key: YPHBSFIKAIRNIY-UHFFFAOYSA-M
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Description

2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide . This compound is a member of the organozinc reagents, which are widely used in organic synthesis for their ability to form carbon-carbon bonds. The presence of the methylenedioxy group and bromine atoms in its structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide typically involves the reaction of 2-Bromo-4,5-(Methylenedioxy)benzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Bromo-4,5-(Methylenedioxy)benzyl bromide+Zn2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide\text{2-Bromo-4,5-(Methylenedioxy)benzyl bromide} + \text{Zn} \rightarrow \text{2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide} 2-Bromo-4,5-(Methylenedioxy)benzyl bromide+Zn→2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide

Industrial Production Methods

For industrial-scale production, the reaction is typically conducted in large reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction mixture is often purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Typically involves electrophiles like alkyl halides or acyl chlorides in the presence of a catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Coupling reactions: Often carried out with palladium or nickel catalysts under inert conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Coupling reactions: Formation of biaryl compounds or other complex organic structures.

Scientific Research Applications

2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This allows the compound to react with electrophiles, leading to the formation of new organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-(Methylenedioxy)benzyl bromide
  • 4,5-(Methylenedioxy)benzylzinc bromide
  • 2-Bromo-4,5-(Methylenedioxy)benzyl chloride

Uniqueness

2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide is unique due to the presence of both bromine and zinc in its structure, which enhances its reactivity and versatility in organic synthesis. The methylenedioxy group also imparts additional stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H6Br2O2Zn

Molecular Weight

359.3 g/mol

IUPAC Name

5-bromo-6-methanidyl-1,3-benzodioxole;bromozinc(1+)

InChI

InChI=1S/C8H6BrO2.BrH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1

InChI Key

YPHBSFIKAIRNIY-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC2=C(C=C1Br)OCO2.[Zn+]Br

Origin of Product

United States

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